

Application Note and Protocol: Enantioselective Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

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Compound of Interest

Compound Name: (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

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Abstract

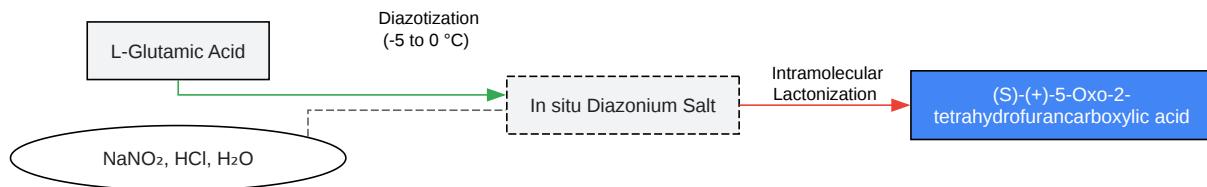
This document provides a detailed protocol for the enantioselective synthesis of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**, a valuable chiral building block and derivatizing agent in organic synthesis.^[1] The primary method detailed is the well-established and efficient synthesis starting from L-glutamic acid. This approach leverages the inherent chirality of the starting material to produce the target compound with high yield and stereochemical fidelity. This note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, also known as (S)- γ -Carboxy- γ -butyrolactone, is a chiral molecule widely used in organic synthesis. Its utility stems from its bifunctional nature, containing both a lactone and a carboxylic acid, and its defined stereocenter. It serves as a precursor for various bioactive compounds and as a chiral resolving agent. The most common and practical enantioselective synthesis involves the diazotization of the readily available and inexpensive chiral pool starting material, L-glutamic acid.^{[1][2][3]} This reaction proceeds via an intramolecular cyclization, effectively converting the amino acid into the target lactone while retaining the (S)-configuration.

Synthesis Pathway Overview

The synthesis begins with the diazotization of the primary amine of L-glutamic acid using sodium nitrite (NaNO_2) in an acidic aqueous solution. The resulting unstable diazonium salt undergoes an intramolecular $\text{S}_{\text{N}}2$ reaction, where the γ -carboxylate group acts as a nucleophile, displacing the diazonium group and forming the five-membered lactone ring.



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Caption: Reaction scheme for the synthesis of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** from L-Glutamic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected results for the synthesis of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** from L-glutamic acid.[\[1\]](#)[\[2\]](#)

Parameter	Value	Reference
Starting Material	L-Glutamic Acid	[1] [2]
Key Reagents	Sodium Nitrite (NaNO ₂), Hydrochloric Acid (HCl)	[1] [2]
Solvent	Water	[1] [2]
Reaction Temperature	-5 °C to 0 °C (addition), then Room Temperature	[1] [2]
Reaction Time	12-18 hours	[2]
Yield	91-98%	[1] [2]
Appearance	White to light yellow crystalline powder or light yellow oil	[1] [2]
Optical Purity (ee)	>99% (GLC)	
Optical Rotation $[\alpha]^{20}/D$	+14° (c = 5 in methanol)	
Melting Point	71-73 °C	
Boiling Point	150-155 °C at 0.2 mmHg	
Mass Spec (ESI, m/z)	130.9 [M+1] ⁺	[1] [2]
¹ H NMR (400 MHz, CDCl ₃) δ	~9.3 (br s, 1H), 5.09 (m, 1H), 2.65-2.44 (m, 3H), 2.41-2.27 (m, 1H)	[1] [2]

Detailed Experimental Protocol

This protocol is based on established literature procedures.[\[1\]](#)[\[2\]](#)

4.1 Materials and Equipment

- L-Glutamic acid (e.g., 10.0 g, 68 mmol)
- Sodium nitrite (NaNO₂) (e.g., 7.5 g, 108.7 mmol)

- Concentrated Hydrochloric acid (HCl)
- Deionized water
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- 250 mL three-neck round-bottom flask or conical flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice-salt bath
- Rotary evaporator
- Standard laboratory glassware
- pH indicator paper

4.2 Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

4.3 Step-by-Step Procedure

- Reaction Setup: In a 250 mL flask equipped with a magnetic stir bar, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of deionized water.[\[1\]](#)[\[2\]](#) In a separate beaker, prepare a solution of sodium nitrite (7.0 g, 0.102 mol) in 20 mL of water.[\[1\]](#) Prepare a dilute HCl solution by adding 10 mL of concentrated HCl to 40 mL of water.[\[2\]](#)
- Diazotization: Cool the L-glutamic acid solution to -5 °C using an ice-salt bath.
- Reagent Addition: While maintaining the temperature at -5 °C to 0 °C and stirring vigorously, slowly and simultaneously add the sodium nitrite solution and the diluted hydrochloric acid dropwise over a period of about 1 hour.[\[2\]](#) Ensure the pH remains acidic.

- Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Then, allow the reaction mixture to warm to room temperature and stir continuously for an additional 12 to 18 hours.[2] The solution will turn a yellowish color.
- Work-up and Extraction:
 - Transfer the reaction mixture to a round-bottom flask and remove the water by vacuum evaporation at a temperature below 50 °C. This will yield a yellow oily or syrupy substance.[1][2]
 - Dissolve this oily residue in ethyl acetate (EtOAc, ~150-200 mL).[2] Inorganic salts will precipitate.
 - Filter the mixture to remove the solid precipitate. Wash the collected solid with additional EtOAc (2 x 50 mL).[2]
 - Combine the filtrate and the washings.[2]
- Drying and Purification:
 - Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
 - Filter off the drying agent.
 - Remove the ethyl acetate by vacuum concentration using a rotary evaporator. Place the resulting residue under high vacuum for several hours to remove any remaining solvent.[2]
- Product Characterization: The final product, **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**, is obtained as a light yellow oil or a solid syrup with a yield of approximately 91-98%. [1][2] Characterize the product using ¹H NMR, mass spectrometry, and polarimetry to confirm its identity and enantiopurity.

Safety and Handling

- Handle all chemicals in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The reaction of sodium nitrite with acid generates nitrous acid and potentially nitrogen oxide gases, which are toxic. Ensure adequate ventilation.
- Hydrochloric acid is corrosive. Handle with care.

This protocol provides a reliable and high-yielding method for the enantioselective synthesis of **(S)-(+)-5-Oxo-2-tetrahydrofuran carboxylic acid**, suitable for a variety of research and development applications.

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